molecular formula C39H54O8 B14763939 16-Oxolyclanitin-29-yl p-coumarate

16-Oxolyclanitin-29-yl p-coumarate

Cat. No.: B14763939
M. Wt: 650.8 g/mol
InChI Key: MRWGLEJAOZFVHP-WGJNRXGMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Oxolyclanitin-29-yl p-coumarate typically involves the esterification of 16-Oxolyclanitin with p-coumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

16-Oxolyclanitin-29-yl p-coumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

16-Oxolyclanitin-29-yl p-coumarate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.

    Medicine: Research focuses on its potential to inhibit enzymes and receptors involved in cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and products with specific properties

Mechanism of Action

The mechanism of action of 16-Oxolyclanitin-29-yl p-coumarate involves its interaction with specific molecular targets and pathways. It selectively inhibits enzymes and receptors that play a role in the progression of various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

16-Oxolyclanitin-29-yl p-coumarate is unique due to its specific structure and biological activity. Similar compounds include other triterpenoids and coumarate derivatives, such as:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Properties

Molecular Formula

C39H54O8

Molecular Weight

650.8 g/mol

IUPAC Name

[(1S,6R,7S,8S,9R,11R,12S,15S,16R,19R,20S,21R)-8,9,19-trihydroxy-20-(hydroxymethyl)-1,7,11,16,20-pentamethyl-5-oxo-7-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-enyl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H54O8/c1-35-16-14-30-36(2,17-15-31(44)38(30,4)21-40)29(35)12-11-26-24(19-35)18-27(42)33-37(26,3)20-28(43)34(46)39(33,5)22-47-32(45)13-8-23-6-9-25(41)10-7-23/h6-10,13,18,26,28-31,33-34,40-41,43-44,46H,11-12,14-17,19-22H2,1-5H3/b13-8+/t26-,28+,29-,30+,31+,33+,34+,35-,36+,37+,38+,39+/m0/s1

InChI Key

MRWGLEJAOZFVHP-WGJNRXGMSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C

Canonical SMILES

CC12CCC3C(C1CCC4C(=CC(=O)C5C4(CC(C(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)O)C)C2)(CCC(C3(C)CO)O)C

Origin of Product

United States

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